molecular formula C8H5IO2 B1316523 5-Iodo-3(2H)-benzofuranone CAS No. 60770-51-6

5-Iodo-3(2H)-benzofuranone

Cat. No. B1316523
CAS RN: 60770-51-6
M. Wt: 260.03 g/mol
InChI Key: JEHKHXISMMCMEU-UHFFFAOYSA-N
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Description

5-Iodo-3(2H)-benzofuranone is an aromatic iodo-benzofuranone compound that is commonly used in various scientific research applications. It is an organic compound with a molecular formula of C7H4IO and a molecular weight of 225.03 g/mol. It is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is also slightly soluble in water. 5-Iodo-3(2H)-benzofuranone has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity and Structural Analysis

5-Iodo-3(2H)-benzofuranone and its derivatives have been explored for their antioxidant activity. A study on 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues revealed their potential as hydrogen-atom-donating antioxidants. The study provided insights into their thermodynamic driving forces for releasing protons, hydrogen atoms, and electrons, indicating that these compounds could serve as effective antioxidants. The structural analysis in both solid and solution forms showed the dominance of the lactone form over the enol form, which is crucial for their antioxidant activity (Zhu et al., 2011).

Crystallography and Molecular Interactions

Crystallographic studies have provided detailed insights into the molecular structure and interactions of 5-Iodo-3(2H)-benzofuranone derivatives. For instance, the structure of 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran was elucidated, revealing aromatic π–π interactions and halogen bonding that contribute to the stability of its crystal structure. This study showcases the compound's complex intramolecular and intermolecular interactions, highlighting its potential for further chemical and pharmacological investigations (Choi et al., 2008).

Synthetic Pathways and Chemical Transformations

Research has also focused on the synthesis and functionalization of benzofuran derivatives, including 5-Iodo-3(2H)-benzofuranone. A notable example is the CuI-catalyzed domino process, which allows for the efficient synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This methodology demonstrates the versatility and potential of 5-Iodo-3(2H)-benzofuranone derivatives in synthetic chemistry, offering a route to variously substituted benzofurans that could have significant applications in medicinal chemistry and materials science (Lu et al., 2007).

properties

IUPAC Name

5-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKHXISMMCMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515172
Record name 5-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3(2H)-benzofuranone

CAS RN

60770-51-6
Record name 5-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ono, Y Maya, M Haratake, K Ito, H Mori… - Biochemical and …, 2007 - Elsevier
A novel series of aurone derivatives for in vivo imaging of β-amyloid plaques in the brain of Alzheimer’s disease (AD) were synthesized and characterized. When in vitro binding studies …
Number of citations: 81 www.sciencedirect.com
T Fuchigami, Y Yamashita, M Kawasaki, A Ogawa… - Scientific Reports, 2015 - nature.com
Prion diseases are fatal neurodegenerative diseases characterised by deposition of amyloid plaques containing abnormal prion protein aggregates (PrP Sc ). This study aimed to …
Number of citations: 22 www.nature.com
眞矢啓史 - (No Title), 2016 - opac.ll.chiba-u.jp
アルツハイマー病 (以下, AD) は, 認知症の原因として最も大きな割合を占める進行性の神経変性疾患である (1). 認知症のリスクファクターの一つに加齢が挙げられ, 2010 年に世界で約 3500 万人で…
Number of citations: 4 opac.ll.chiba-u.jp

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